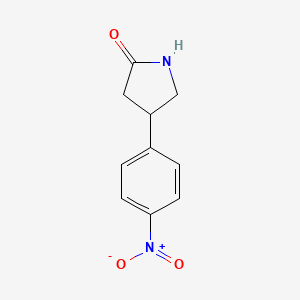

4-(4-Nitrophenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10-5-8(6-11-10)7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSONBFTQBLUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857271 | |

| Record name | 4-(4-Nitrophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22482-47-9 | |

| Record name | 4-(4-Nitrophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Nitrophenyl)pyrrolidin-2-one: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of the fundamental properties of 4-(4-Nitrophenyl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into its synthesis, spectral characteristics, and potential biological activities based on current scientific understanding.

Introduction: The Significance of the Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one, or γ-lactam, core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic pharmaceuticals.[1] This five-membered heterocyclic ring system is noted for its metabolic stability and its ability to participate in various biological interactions. The introduction of an aryl substituent at the 4-position, as in the case of this compound, offers a strategic vector for modulating the compound's physicochemical and pharmacological properties. The presence of the nitroaromatic moiety, in particular, is a well-established pharmacophore that can influence a molecule's electronic properties and biological target interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug discovery and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₃ | - |

| Molecular Weight | 206.20 g/mol | - |

| Melting Point | 175 °C | [2] |

| Boiling Point (Predicted) | 460.1 ± 45.0 °C | [2] |

| Density (Predicted) | 1.311 ± 0.06 g/cm³ | [2] |

| Appearance | Expected to be a crystalline solid | - |

| Solubility | Data not available. Expected to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and alcohols. | - |

Synthesis of this compound

The proposed synthetic pathway commences with the Michael addition of a nitromethane equivalent to an α,β-unsaturated ester, followed by catalytic hydrogenation. This one-pot reaction involves the reduction of both the nitro group to an amine and the ketone to a hydroxyl group, which then undergoes spontaneous intramolecular cyclization to form the lactam ring.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 4-(4-nitrophenyl)-4-oxobutanoate (Precursor)

This precursor can be synthesized via several established organic chemistry reactions, such as a Friedel-Crafts acylation of nitrobenzene with succinic anhydride, followed by esterification.

Step 2: Reductive Cyclization to this compound

-

To a solution of ethyl 4-(4-nitrophenyl)-4-oxobutanoate in a suitable solvent such as ethanol or methanol, add a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon).

-

Pressurize the reaction vessel with hydrogen gas (typically 1-50 atm, depending on the catalyst and substrate).

-

Stir the reaction mixture at a suitable temperature (ranging from room temperature to 80°C) until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

Spectral Analysis (Predicted)

No experimentally obtained spectra for this compound have been identified in the reviewed literature. However, based on the known spectral data of analogous compounds, a prediction of the key spectral features can be made.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidinone ring and the nitrophenyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic protons (ortho to NO₂) | ~ 8.2 | Doublet (d) |

| Aromatic protons (meta to NO₂) | ~ 7.5 | Doublet (d) |

| Pyrrolidinone N-H | ~ 7.0 - 8.0 | Broad singlet (br s) |

| Pyrrolidinone C4-H | ~ 3.5 - 4.0 | Multiplet (m) |

| Pyrrolidinone C5-H₂ | ~ 3.2 - 3.6 | Multiplet (m) |

| Pyrrolidinone C3-H₂ | ~ 2.5 - 2.9 | Multiplet (m) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrrolidinone C=O | ~ 175 |

| Aromatic C-NO₂ | ~ 147 |

| Aromatic C-H (ortho to NO₂) | ~ 124 |

| Aromatic C-H (meta to NO₂) | ~ 128 |

| Aromatic C (ipso to pyrrolidinone) | ~ 145 |

| Pyrrolidinone C5 | ~ 45 - 50 |

| Pyrrolidinone C4 | ~ 40 - 45 |

| Pyrrolidinone C3 | ~ 30 - 35 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (lactam) | 3100 - 3300 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2960 |

| C=O stretch (lactam) | 1680 - 1720 (strong) |

| N-O stretch (nitro group, asymmetric) | 1500 - 1550 (strong) |

| N-O stretch (nitro group, symmetric) | 1330 - 1370 (strong) |

| C-N stretch | 1200 - 1350 |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 206

-

Key Fragmentation Pathways:

-

Loss of the nitro group (NO₂) to give a fragment at m/z = 160.

-

Cleavage of the pyrrolidinone ring, potentially leading to fragments corresponding to the nitrophenyl moiety and the lactam ring fragments.

-

Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for amides.

-

Potential Biological Activities and Applications

While no specific biological studies on this compound have been reported, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of nitrophenyl-containing heterocyclic compounds against various cancer cell lines.[2][5][6][7][8] The nitro group can be bioreduced in hypoxic tumor environments to form reactive species that induce cellular damage. Therefore, this compound represents a promising candidate for evaluation as an anticancer agent.

Anticonvulsant Activity

Derivatives of 4-aryl-pyrrolidin-2-one have been investigated for their anticonvulsant properties.[1][9] These compounds are thought to exert their effects through modulation of ion channels or neurotransmitter systems in the central nervous system. The specific substitution pattern on the phenyl ring is crucial for activity, and the 4-nitro substitution warrants investigation in this context.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the known hazards of related compounds, such as other nitroaromatics and pyrrolidine derivatives, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. While there is a lack of specific experimental data for this molecule, its structural features suggest promising avenues for research, particularly in the areas of oncology and neurology. Future work should focus on the development of a robust and scalable synthetic protocol, full spectral characterization, and a comprehensive evaluation of its biological activities through in vitro and in vivo studies. Such research will be crucial in elucidating the therapeutic potential of this intriguing heterocyclic compound.

References

-

Al-Ghorbani, M., El-Gazzar, A. B. A., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules, 27(5), 1629. [Link]

-

Al-Ghorbani, M., El-Gazzar, A. B. A., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). ACS Omega, 7(10), 8786-8799. [Link]

-

Sayed, E. M., Hassanien, R., et al. (2024). Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell. Preprints.org. [Link]

-

Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. [Link]

-

Sayed, E. M., Hassanien, R., et al. (2022). Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4). ResearchGate. [Link]

-

Kouznetsov, V. V., et al. (2011). Simple Preparation of New Potential Bioactive Nitrogen-Containing Molecules and Their Spectroscopy Analysis. ResearchGate. [Link]

-

Sayed, E. M., Hassanien, R., et al. (2022). Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4). ResearchGate. [Link]

-

Cignarella, G., et al. (1976). [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)]. Il Farmaco; edizione scientifica, 31(3), 194-208. [Link]

-

Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PubMed Central, 8, 215. [Link]

-

Zare, A., et al. (2021). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 55, 23-28. [Link]

-

Saravana Mani, K., & Rajendran, S. P. (2018). A facile regio- and stereoselective synthesis of novel spiro[indolin-3,2′-pyrrolidin]-2-one's via 1,3-dipolar cycloaddition of azomethine ylides. ResearchGate. [Link]

-

Lampman, G. M., et al. (n.d.). INFRARED SPECTROSCOPY (IR). Western Washington University. [Link]

-

Zare, A., et al. (2021). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 55, 23-28. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Electronic Supplementary Information. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (2020). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Seidel, J. L., & Jorgensen, W. L. (2000). Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Journal of Mass Spectrometry, 35(7), 841-852. [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

University of Puget Sound. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 4. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-(4-Nitrophenyl)pyrrolidin-2-one" chemical structure and IUPAC name

An In-depth Technical Guide to 4-(4-Nitrophenyl)pyrrolidin-2-one: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal synthetic intermediate in medicinal chemistry and drug development. The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structure found in numerous biologically active compounds, and the strategic placement of a 4-nitrophenyl group offers a versatile chemical handle for further molecular elaboration. This document details the compound's chemical identity, provides a robust, field-proven synthetic protocol based on conjugate addition chemistry, outlines methods for its structural elucidation via modern spectroscopic techniques, and explores its primary application as a precursor to 4-(4-aminophenyl)pyrrolidin-2-one. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to provide researchers with actionable, expert-level insights.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental identity and characteristics. This compound is a solid organic compound whose structure marries the cyclic amide functionality of a pyrrolidinone with the electron-withdrawing nature of a nitrophenyl group.

1.1. IUPAC Name and Chemical Identifiers

-

Systematic IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₀N₂O₃[2]

-

Molecular Weight: 206.20 g/mol [2]

1.2. Chemical Structure

Figure 1: 2D Chemical Structure of this compound.

1.3. Physicochemical Data

The compound's physical properties are summarized below. These data are critical for determining appropriate solvents for reactions and purification, as well as for handling and storage.

| Property | Value | Source |

| Physical State | Pale yellow solid | [1] |

| Melting Point | 175 °C | [2] |

| Boiling Point | ~503.5 °C (Predicted) | N/A |

| Solubility | Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water. | N/A |

| Storage | Store below 10°C in a tightly sealed container, protected from light and moisture. | [1] |

Synthesis and Mechanistic Insights

The construction of the 4-aryl-pyrrolidin-2-one core is a common challenge in organic synthesis. A robust and logical approach involves a two-step sequence: a Michael conjugate addition to form the C4-aryl bond and establish the carbon skeleton, followed by a reductive cyclization to form the γ-lactam ring.

2.1. Retrosynthetic Strategy

The most logical disconnection of the target molecule is at the N1-C2 and C4-C5 bonds of the lactam ring. This reveals a γ-nitro ester precursor, which can be traced back to an α,β-unsaturated ester (a cinnamate derivative) and nitromethane. This strategy is advantageous as it utilizes readily available starting materials and employs a highly reliable C-C bond-forming reaction.

2.2. Recommended Synthetic Protocol

This protocol describes the synthesis of the γ-nitro ester intermediate via a base-catalyzed Michael addition, followed by a one-pot reductive cyclization to yield the final product.

Step 1: Michael Addition - Synthesis of Ethyl 3-(4-nitrophenyl)-4-nitrobutanoate

| Step | Procedure | Rationale & In-situ Control |

| 1 | To a solution of ethyl (E)-4-nitrocinnamate (1.0 eq) in anhydrous THF (0.5 M), add nitromethane (3.0 eq). | The excess nitromethane serves as both reactant and a solvent component, driving the reaction equilibrium forward. THF is an ideal solvent due to its inertness and ability to solvate the intermediate species. |

| 2 | Cool the mixture to 0 °C in an ice bath. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) dropwise over 10 minutes. | DBU is a non-nucleophilic organic base chosen to deprotonate nitromethane, forming the reactive nitronate anion. The addition is performed at 0 °C to control the exothermicity of the acid-base reaction and prevent side reactions. |

| 3 | Allow the reaction to warm to room temperature and stir for 12-18 hours. | The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting cinnamate is observed. This ensures the reaction proceeds to completion. |

| 4 | Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). | The acidic quench protonates the intermediate nitronate and neutralizes the DBU catalyst. Ethyl acetate is the extraction solvent of choice for its polarity and ease of removal. |

| 5 | Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. | These standard workup steps effectively remove water and inorganic salts, yielding the crude γ-nitro ester intermediate, which can often be used in the next step without further purification. |

Step 2: Reductive Cyclization - Synthesis of this compound

| Step | Procedure | Rationale & In-situ Control |

| 1 | Dissolve the crude ethyl 3-(4-nitrophenyl)-4-nitrobutanoate (1.0 eq) in a 4:1 mixture of acetic acid and water (0.2 M). | Acetic acid provides the acidic medium necessary for the reduction and facilitates the subsequent intramolecular amide bond formation. |

| 2 | Add iron powder (Fe, <10 micron) (5.0 eq) portion-wise while stirring vigorously. | Iron metal in acidic media is a classic, cost-effective, and chemoselective method for reducing aliphatic nitro groups to amines without affecting the aromatic nitro group.[3] The large excess ensures complete reduction. |

| 3 | Heat the reaction mixture to 80-90 °C for 4-6 hours. | Heating accelerates both the reduction of the nitro group and the subsequent spontaneous intramolecular cyclization (lactamization) of the resulting γ-amino ester. Progress is monitored by TLC/LC-MS for the appearance of the product and disappearance of the intermediate. |

| 4 | Cool the mixture to room temperature and filter through a pad of Celite® to remove excess iron and iron salts. Wash the pad with ethyl acetate. | Filtration is a critical self-validating step to remove the heterogeneous reducing agent and byproducts. |

| 5 | Concentrate the filtrate to remove most of the acetic acid. Neutralize the residue carefully with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x). | Neutralization is essential to deprotonate the product and allow for its extraction into the organic phase. |

| 6 | Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by recrystallization from ethanol or column chromatography. | Recrystallization provides a highly pure, solid final product, confirming the success of the synthesis through the formation of a crystalline material with a sharp melting point. |

2.3. Synthetic Workflow Diagram

Structural Elucidation and Spectroscopic Analysis

Confirmation of the chemical structure is unequivocally achieved through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system of analysis.

| Technique | Expected Observations and Interpretations |

| ¹H NMR | Aromatic Protons: Two doublets in the δ 7.5-8.5 ppm range, characteristic of a para-substituted benzene ring. Pyrrolidinone Protons: A complex multiplet pattern between δ 2.5-4.0 ppm corresponding to the CH₂ and CH protons of the lactam ring. Amide Proton (N-H): A broad singlet typically around δ 7.0-8.0 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the δ 170-180 ppm region. Aromatic Carbons: Four signals between δ 120-150 ppm, with the carbon bearing the NO₂ group being the most downfield. Aliphatic Carbons: Three signals in the δ 30-55 ppm range corresponding to the C3, C4, and C5 carbons of the pyrrolidinone ring. |

| IR Spectroscopy | N-H Stretch: A moderate, sharp absorption around 3200 cm⁻¹. C=O Stretch (Lactam): A strong, sharp absorption band around 1680-1700 cm⁻¹. NO₂ Stretch: Two strong absorptions, one symmetric (~1350 cm⁻¹) and one asymmetric (~1520 cm⁻¹). |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 206, corresponding to the molecular weight of the compound. Key Fragments: Expect fragmentation patterns corresponding to the loss of the nitro group (NO₂, m/z = 46) and cleavage of the pyrrolidinone ring. |

Chemical Reactivity and Applications in Drug Development

The true value of this compound in a research and development context lies not in its intrinsic biological activity, but in its potential as a versatile synthetic intermediate. The nitro group serves as a masked amine, providing a gateway to a vast chemical space.

4.1. Key Transformation: Reduction of the Aromatic Nitro Group

The most critical reaction of this compound is the selective reduction of the aromatic nitro group to a primary amine, yielding 4-(4-aminophenyl)pyrrolidin-2-one . This transformation converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group, which is also a key nucleophile for building molecular complexity.[4]

Authoritative Grounding: Several methods are effective for this transformation, with catalytic hydrogenation being the cleanest and most common on an industrial scale.[5][6]

-

Catalytic Hydrogenation: This is the preferred method for its high efficiency and clean profile.[6] Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) provides the amine in high yield.[7]

-

Metal-Acid Reduction: A classic and robust alternative involves the use of a metal, such as Tin(II) chloride (SnCl₂) or Iron (Fe), in the presence of a strong acid like HCl.[4][6] This method is particularly useful when other reducible functional groups that are sensitive to hydrogenation are present.

4.2. Application as a Precursor for Bioactive Agents

The resulting 4-(4-aminophenyl)pyrrolidin-2-one is a valuable building block. The primary aromatic amine can undergo a wide range of reactions, including:

-

Acylation to form amides.

-

Sulfonylation to form sulfonamides.

-

Diazotization followed by Sandmeyer reactions to introduce various substituents.

-

Reductive amination to form secondary or tertiary amines.

This versatility has positioned the core scaffold as a precursor for developing novel Central Nervous System (CNS) agents, anticonvulsants, and enzyme inhibitors.[1][8][9]

4.3. Application Pathway Diagram

The following diagram illustrates the strategic importance of this compound as a gateway intermediate.

Conclusion

This compound is a compound of significant strategic value for researchers in drug discovery and organic synthesis. Its well-defined structure and physicochemical properties, combined with a robust and scalable synthetic route, make it an accessible starting material. The true power of this molecule is realized upon the selective reduction of its nitro moiety, which unlocks a plethora of synthetic possibilities by revealing a nucleophilic amino group. This transformation enables the elaboration of the core structure into complex, high-value molecules with potential therapeutic applications, solidifying its role as a key building block in the modern medicinal chemist's toolbox.

References

-

Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Reduction of nitro compounds. Wikipedia. Retrieved from [Link]

-

Wang, L., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. Retrieved from [Link]

-

Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. (2022). MDPI. Retrieved from [Link]

-

Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. (2022). RSC Publishing. Retrieved from [Link]

-

Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. (2019). ACS Catalysis. Retrieved from [Link]

-

A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones. (2015). ACS Publications. Retrieved from [Link]

-

Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles. (2009). Journal de la Société Chimique de Tunisie. Retrieved from [Link]

-

Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives. (2010). Pharmacological Reports. Retrieved from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. Retrieved from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. Retrieved from [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. This compound CAS#: 22482-47-9 [m.chemicalbook.com]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

"4-(4-Nitrophenyl)pyrrolidin-2-one" CAS number and molecular weight

Introduction

4-(4-Nitrophenyl)pyrrolidin-2-one is a nitro-substituted heterocyclic compound belonging to the pyrrolidinone family. The pyrrolidinone ring is a five-membered lactam structure that is a common scaffold in a variety of biologically active molecules and natural products.[1] The presence of a nitrophenyl group attached to the pyrrolidinone core at the 4-position imparts specific chemical and electronic properties that make this molecule a subject of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical and physical properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing aspects such as solubility, stability, and bioavailability. The key known and predicted properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 22482-47-9 | [2][3] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [2] |

| Molecular Weight | 206.2 g/mol | [2] |

| Appearance | Pale yellow solid | [3] |

| Melting Point | 175 °C | [2] |

| Boiling Point (Predicted) | 460.1 ± 45.0 °C | [2] |

| Density (Predicted) | 1.311 ± 0.06 g/cm³ | [2] |

| Storage Conditions | Store below 10°C in a tightly sealed container, protected from light and moisture. | [3] |

Synthesis of this compound

A hypothetical workflow for the synthesis is presented below. This workflow is illustrative and would require optimization of reaction conditions, solvents, and catalysts for successful implementation.

Note on the Synthetic Approach: The causality behind this proposed pathway lies in the established reactivity of the chosen functional groups. The initial condensation reaction would form a new carbon-carbon bond, creating the backbone of the molecule. The subsequent catalytic hydrogenation serves to reduce the nitro group to an amine, which can then undergo intramolecular cyclization with an ester group upon heating under basic conditions, leading to the formation of the pyrrolidinone ring. The final decarboxylation step would remove the ester group to yield the target compound.

Potential Applications in Drug Discovery and Development

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1] The incorporation of a nitrophenyl group can further modulate the biological activity and pharmacokinetic properties of the molecule.

As a Building Block for Novel Therapeutics

This compound is considered a versatile building block for the synthesis of more complex molecules.[3] Its chemical structure presents several points for further functionalization, allowing for the generation of a library of derivatives for biological screening.

-

Beta-Lactamase Inhibitors: The "nitrophenyl pyrrolidinone" scaffold has been suggested as a platform for the development of next-generation beta-lactam antibiotics with enhanced stability against enzymatic degradation by beta-lactamases.[3] This is a critical area of research in the fight against antibiotic resistance.

-

Central Nervous System (CNS) Active Compounds: There is evidence to suggest the utility of this scaffold in the creation of novel anticonvulsant agents.[3] The proposed mechanism of action involves the modulation of GABA receptors, which are key inhibitory neurotransmitter receptors in the CNS.

Analytical Methodologies

The characterization and quantification of this compound would rely on standard analytical techniques employed in organic and medicinal chemistry. While specific validated methods for this compound are not widely published, methods for structurally related compounds can be adapted.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for the structural elucidation and confirmation of the compound. While specific spectra for the title compound are not available in the provided search results, related structures show characteristic signals for the pyrrolidinone ring protons and carbons, as well as the aromatic protons of the nitrophenyl group.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups, including the amide carbonyl (C=O) of the lactam ring and the nitro group (NO₂). For a related compound, N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one, the amide and nitro group signals were observed at 1666 cm⁻¹ and 1512/1342 cm⁻¹ respectively.[5]

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be the standard approach for assessing the purity and for the quantification of this compound. A C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer would likely provide good separation.[6][7][8] UV detection would be suitable due to the presence of the chromophoric nitrophenyl group.

The following diagram illustrates a general workflow for the analytical characterization of a synthesized batch of this compound.

Conclusion

This compound is a chemical entity with significant potential as a building block in the development of new therapeutic agents, particularly in the areas of infectious diseases and central nervous system disorders. While detailed public information on its synthesis and biological activity is currently limited, the known properties of the pyrrolidinone scaffold and the presence of the nitrophenyl group suggest that this compound warrants further investigation. This technical guide has summarized the available information and provided a framework for its synthesis and analysis, which can serve as a valuable resource for researchers in the field of drug discovery and development. Further studies are needed to fully elucidate its biological properties and potential therapeutic applications.

References

-

1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14 - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC - NIH. (n.d.). Retrieved from [Link]

- CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone - Google Patents. (n.d.).

-

Synthesis of substituted pyrrolidines - DiVA portal. (2017, May 15). Retrieved from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides - PubMed - NIH. (n.d.). Retrieved from [Link]

-

Separation of Pyrrolidine, 1-(2,5-dibutoxy-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]

-

Crystal structure of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one - PMC. (n.d.). Retrieved from [Link]

-

HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives - ResearchGate. (2020, March 1). Retrieved from [Link]

-

Synthesis of pyrrolidin-2-one 4. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

N-(4-Chloro-2-nitrophenyl)-pyrrolidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

((S)-(-)-1-(4-NITROPHENYL)-2-PYRROLIDIN - Research Scientific. (n.d.). Retrieved from [Link]

-

1-(4-Nitrophenyl)piperidin-2-one | C11H12N2O3 | CID 22324463 - PubChem. (n.d.). Retrieved from [Link]

-

4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones - ResearchGate. (2014, November 28). Retrieved from [Link]

-

HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2011). Scientia Pharmaceutica, 79(4), 837–847. Retrieved from [Link]

-

Pyrrolidine - Wikipedia. (n.d.). Retrieved from [Link]

-

HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. (n.d.). Retrieved from [Link]

-

Two New HPLC Methods, Assessed by GAPI, for Simultaneous Determination of Four Antipsychotics in Pharmaceutical Formulations: A Comparative Study - MDPI. (n.d.). Retrieved from [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. (n.d.). Retrieved from [Link]

-

CAS 57548-40-0 | 4-Hydroxy-4-(4-nitrophenyl)butan-2-one - Hoffman Fine Chemicals. (n.d.). Retrieved from [Link]

-

1-(4-NITROPHENYL)PYRROLIDIN-2-ONE [P46662] - ChemUniverse. (n.d.). Retrieved from [Link]

-

2-(4-Nitrophenyl)-1-pyrrolidin-2-ylethanone | C12H14N2O3 | CID - PubChem. (n.d.). Retrieved from [Link]

-

1-(4-Nitrophenyl)pyrrolidine | C10H12N2O2 | CID 352305 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

CAS#:1222-98-6 | (2E)-3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one | Chemsrc. (n.d.). Retrieved from [Link]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 22482-47-9 [m.chemicalbook.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 8. mdpi.com [mdpi.com]

Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of 4-(4-Nitrophenyl)pyrrolidin-2-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The pyrrolidinone scaffold is a cornerstone in the development of nootropic and neuroprotective agents, with piracetam as its most distinguished progenitor. The introduction of a 4-nitrophenyl moiety to this core at the 4-position presents a molecule of significant interest: 4-(4-Nitrophenyl)pyrrolidin-2-one. While direct empirical data on this specific compound's mechanism of action remains nascent, this technical guide synthesizes the extensive knowledge of the pyrrolidinone class of molecules with the well-documented pharmacological implications of the nitrophenyl group. We will construct a scientifically grounded, albeit hypothesized, mechanism of action for this compound, providing a foundational framework for future empirical investigation. This guide will delve into its putative interactions with key neurotransmitter systems, its potential for neuroprotection, and the anticipated influence of its distinct chemical structure on its biological activity.

Introduction: The Pyrrolidinone Heritage and the Nitrophenyl Distinction

The pyrrolidinone ring is a privileged structure in medicinal chemistry, forming the backbone of the racetam class of nootropics.[1] These compounds are noted for their cognitive-enhancing properties, coupled with a remarkable safety profile.[2] The parent compound, piracetam, a cyclic derivative of the neurotransmitter GABA, has been shown to positively influence brain function without sedative or stimulant effects.[1][3] Its derivatives are believed to share some of its core mechanisms, including the modulation of neurotransmitter systems and enhancement of neuronal plasticity.[4][5]

The subject of this guide, this compound, introduces a significant chemical modification: a 4-nitrophenyl group. This substituent is a potent electron-withdrawing group, a characteristic known to dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties.[6][7] The nitro group can influence receptor binding, membrane permeability, and metabolic stability, suggesting that this compound may possess a unique mechanistic profile compared to its racetam predecessors.[7]

A Hypothesized Multi-Target Mechanism of Action

Based on the foundational knowledge of pyrrolidinone derivatives and the influence of the 4-nitrophenyl group, we propose a multi-faceted mechanism of action for this compound, centered on neuromodulation and neuroprotection.

Modulation of Central Neurotransmitter Systems

A primary mode of action for many pyrrolidinone-based nootropics is the fine-tuning of key neurotransmitter systems, particularly the cholinergic and glutamatergic pathways.[4][5]

-

Cholinergic System Enhancement: Pyrrolidinone derivatives have been shown to potentiate cholinergic neurotransmission, which is crucial for learning and memory.[4][8] This is often achieved not by direct receptor agonism, but by increasing the density of muscarinic acetylcholine receptors and enhancing acetylcholine utilization.[5] It is plausible that this compound shares this property, potentially leading to improved cognitive function.

-

Glutamatergic System Modulation: The glutamatergic system, particularly the AMPA and NMDA receptors, is fundamental for synaptic plasticity, the cellular basis of learning and memory.[5][9] Racetams can act as positive allosteric modulators of AMPA receptors, facilitating the influx of calcium ions and strengthening synaptic connections.[10] The electron-withdrawing nature of the 4-nitrophenyl group in this compound could influence its interaction with these receptors, potentially leading to a more potent or selective modulation of glutamatergic activity.

Hypothesized modulation of neurotransmitter systems by this compound.

Neuroprotective Mechanisms

Beyond cognitive enhancement, neuroprotection is a key feature of the pyrrolidinone class.[1][11] We hypothesize that this compound exerts neuroprotective effects through several interconnected pathways.

-

Enhancement of Neuronal Membrane Fluidity: Piracetam and its analogs are thought to increase the fluidity of neuronal cell membranes.[3] This can restore the function of membrane-bound proteins and receptors, improving intercellular communication and making neurons more resilient to damage.[3][5]

-

Antioxidant and Anti-inflammatory Properties: Oxidative stress and inflammation are central to the pathophysiology of many neurodegenerative diseases.[12] While not extensively studied for all pyrrolidinones, some derivatives have demonstrated antioxidant effects.[13] The nitroaromatic structure of this compound is of particular interest here. While nitro groups can be associated with toxicity through the generation of reactive intermediates upon metabolic reduction, this same reactivity can be harnessed for therapeutic benefit.[6][7] It is conceivable that this compound or its metabolites could participate in redox cycling, thereby quenching reactive oxygen species.

-

Modulation of Ion Channels: Dysregulation of ion homeostasis is a common pathway to neuronal death. Racetams are known to modulate various ion channels, including those for calcium, potassium, and sodium.[2][14] By stabilizing ion flow, this compound could prevent excitotoxicity and subsequent neuronal damage.

Proposed neuroprotective pathways of this compound.

Experimental Protocols for Mechanism Elucidation

To validate the hypothesized mechanisms of action for this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays

| Assay | Purpose | Methodology |

| Receptor Binding Assays | To determine the affinity of the compound for cholinergic and glutamatergic receptors. | Radioligand binding assays using cell lines expressing human muscarinic, AMPA, and NMDA receptors. |

| Electrophysiology | To assess the functional modulation of ion channels and receptor activity. | Patch-clamp recordings from primary neuronal cultures or brain slices to measure changes in ion currents in the presence of the compound. |

| Cell Viability Assays | To evaluate neuroprotective effects against various insults. | Cultured neurons are exposed to toxins (e.g., H₂O₂, glutamate) with and without the compound, and cell viability is measured using MTT or LDH assays. |

| Antioxidant Capacity Assays | To quantify the direct and indirect antioxidant properties. | Assays such as DPPH, ABTS, and cellular antioxidant activity (CAA) assays. |

In Vivo Studies

| Model | Purpose | Key Endpoints |

| Rodent Models of Cognitive Impairment (e.g., Scopolamine-induced amnesia) | To assess the pro-cognitive and anti-amnesic effects. | Behavioral tests such as the Morris water maze, passive avoidance test, and novel object recognition test. |

| Rodent Models of Neurodegeneration (e.g., Stroke, Alzheimer's disease models) | To evaluate the neuroprotective efficacy. | Histological analysis of brain tissue for neuronal loss, measurement of infarct volume, and assessment of inflammatory and oxidative stress markers. |

| Microdialysis | To measure changes in neurotransmitter levels in the brain. | In vivo microdialysis in awake, freely moving animals to quantify extracellular levels of acetylcholine and glutamate in relevant brain regions. |

Conclusion and Future Directions

While the precise mechanism of action of this compound awaits direct empirical confirmation, this guide provides a robust theoretical framework based on the established pharmacology of the pyrrolidinone scaffold and the predictable influence of the 4-nitrophenyl substituent. We hypothesize a dual mechanism involving both the enhancement of cholinergic and glutamatergic neurotransmission, leading to improved cognitive function, and a suite of neuroprotective effects that increase neuronal resilience.

Future research should focus on the systematic validation of these hypotheses through the experimental protocols outlined. A thorough investigation into the metabolism of the nitrophenyl group is also warranted to understand its potential contribution to both efficacy and safety. The insights gained will be invaluable for the continued development of novel pyrrolidinone-based therapeutics for cognitive disorders and neurodegenerative diseases.

References

-

Piracetam. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222.

- Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892.

- Pezzolesi, C., & Gatta, F. (1993). Nootropic drugs and brain cholinergic mechanisms.

-

What is the mechanism of Piracetam? (2024, July 17). Patsnap Synapse. [Link]

-

Racetam. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

- Winblad, B. (2005). Piracetam: A Review of Pharmacological Properties and Clinical Uses. CNS Drug Reviews, 11(2), 169-182.

- Malik, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367.

- Kodonidi, I. P., et al. (2020). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Pharmacy & Pharmacology, 8(2), 121-130.

-

Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. (2022). MDPI. [Link]

-

Discovery of Novel Pyrrolidine-2,5-dione Scaffold PICK1 PDZ Inhibitors as Anti-ischemic Stroke Agents. (2025). ResearchGate. [Link]

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2025). ResearchGate. [Link]

- Bridges, R. J., et al. (1991). Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer. Journal of Medicinal Chemistry, 34(2), 719-725.

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2023). MDPI. [Link]

-

Conformationally defined neurotransmitter analogs. Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer. (1991). ACS Publications. [Link]

-

Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. (2023). ACS Publications. [Link]

-

Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2022). National Institutes of Health. [Link]

-

Pharmacodynamics in Psychopharmacology: Modulating Neurotransmitter Systems. (n.d.). LinkedIn. [Link]

-

4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. (2020). RSC Publishing. [Link]

-

Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2022). ACS Publications. [Link]

- Neurotransmitter- and Release-Mode-Specific Modulation of Inhibitory Transmission by Group I Metabotropic Glutamate Receptors in Central Auditory Neurons of the Mouse. (2018). eNeuro, 5(4).

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). ResearchGate. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). National Institutes of Health. [Link]

Sources

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Piracetam? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. healthopenresearch.org [healthopenresearch.org]

- 10. Racetam - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Piracetam - Wikipedia [en.wikipedia.org]

Unlocking the Therapeutic Potential of 4-(4-Nitrophenyl)pyrrolidin-2-one: A Technical Guide to Identifying and Validating Biological Targets

Foreword: The Pyrrolidin-2-one Scaffold - A Privileged Structure in Drug Discovery

The pyrrolidin-2-one, or γ-lactam, core is a recurring motif in a multitude of biologically active compounds, spanning both natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its ability to serve as a versatile scaffold, offering a three-dimensional architecture that can be readily functionalized to achieve specific interactions with biological macromolecules.[2] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and central nervous system effects.[1][3] This guide focuses on a specific derivative, 4-(4-Nitrophenyl)pyrrolidin-2-one, and outlines a systematic, in-depth approach for researchers and drug development professionals to identify and validate its potential biological targets. While direct studies on this particular molecule are not extensively documented, the wealth of data on analogous structures provides a strong foundation for a hypothesis-driven exploration of its therapeutic potential.

Introduction to this compound: Structural Rationale and Putative Target Classes

The structure of this compound, featuring a rigid pyrrolidin-2-one core with a 4-nitrophenyl substituent, suggests several avenues for biological interaction. The aryl group can engage in π-stacking and hydrophobic interactions, while the lactam moiety provides hydrogen bonding capabilities. The electron-withdrawing nitro group can modulate the electronic properties of the phenyl ring, influencing its binding affinity and metabolic stability.

Based on the extensive literature on pyrrolidin-2-one derivatives, we can hypothesize several potential target classes for this compound. This guide will explore the following key areas:

-

Central Nervous System (CNS) Targets: Including receptors and transporters involved in neurotransmission.

-

Enzyme Inhibition: Focusing on kinases and other enzymes implicated in disease.

-

Anti-inflammatory and Immunomodulatory Pathways: Targeting key signaling molecules in inflammation.

This document will provide the strategic framework and detailed experimental protocols to systematically investigate these hypotheses.

Investigating Central Nervous System Activity: A Focus on Nootropic and Neurotransmitter Modulation

Pyrrolidin-2-one derivatives, most notably the racetams, are well-known for their nootropic (cognitive-enhancing) effects. Furthermore, related structures have shown activity as monoamine uptake inhibitors.[4] This historical context makes the CNS a primary area of investigation for this compound.

Hypothesis: Modulation of Neurotransmitter Systems

The structural similarity to known monoamine uptake inhibitors suggests that this compound may interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[4][5] Additionally, the pyrrolidin-2-one core is a known pharmacophore for anticonvulsant and anxiolytic activities, potentially through modulation of GABAergic or glutamatergic systems.[1][6]

Experimental Workflow for CNS Target Validation

A tiered approach is recommended, starting with broad screening and progressing to more specific functional assays.

Tier 1: Initial Binding and Uptake Assays

This initial phase aims to identify direct interactions with key CNS targets.

Protocol 1: Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound to a panel of CNS receptors and transporters.

-

Materials:

-

Cell membranes expressing human DAT, NET, SERT, GABA-A, and NMDA receptors.

-

Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT, [³H]Muscimol for GABA-A, [³H]MK-801 for NMDA).

-

This compound (test compound).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Calculate the Ki value from competition binding curves.

-

-

Self-Validation: Run a parallel assay with a known reference compound for each target to ensure assay performance. The data should demonstrate a clear concentration-dependent displacement of the radioligand.

Protocol 2: Synaptosome Neurotransmitter Uptake Assays

-

Objective: To assess the functional inhibition of neurotransmitter uptake by this compound.

-

Materials:

-

Rat brain synaptosomes.

-

Radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, [³H]serotonin).

-

Test compound.

-

-

Procedure:

-

Pre-incubate synaptosomes with the test compound or vehicle.

-

Initiate uptake by adding the radiolabeled neurotransmitter.

-

Terminate the uptake reaction by rapid filtration.

-

Measure the amount of radioactivity taken up by the synaptosomes.

-

Determine the IC50 value for uptake inhibition.

-

-

Self-Validation: Include known inhibitors (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) as positive controls.

| Assay | Parameter Measured | Potential Implication |

| Radioligand Binding | Binding Affinity (Ki) | Direct interaction with receptor/transporter |

| Neurotransmitter Uptake | Functional Inhibition (IC50) | Modulation of neurotransmitter levels |

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

The pyrrolidin-2-one scaffold is present in inhibitors of various enzymes, including autotaxin and kinases.[7][8] The structural features of this compound make it a candidate for interacting with ATP-binding sites or other regulatory pockets within enzymes.

Hypothesis: Kinase and Autotaxin Inhibition

Given the role of kinases in numerous diseases, particularly cancer and inflammation, screening against a kinase panel is a logical step. NF-κB inducing kinase (NIK), a key regulator of inflammation, is a particularly interesting target based on recent findings with other pyrrolidinone derivatives.[8] Autotaxin (ATX) is another validated target for which pyrrolidin-2-one inhibitors have been developed.[7]

Experimental Workflow for Enzyme Inhibition

A combination of in vitro enzymatic assays and cell-based functional assays will provide a comprehensive picture of the compound's inhibitory potential.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., for NIK)

-

Objective: To determine the IC50 of this compound against a specific kinase.

-

Materials:

-

Recombinant human NIK enzyme.

-

Kinase substrate (e.g., a peptide substrate).

-

ATP.

-

Assay buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

-

Procedure:

-

Incubate the kinase, substrate, and test compound.

-

Initiate the reaction by adding ATP.

-

After a set time, stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.

-

Calculate the percent inhibition and determine the IC50 value.

-

-

Self-Validation: Use a known NIK inhibitor as a positive control and a kinase-dead mutant if available. The assay should show a linear relationship between signal and enzyme concentration.

Protocol 4: Cell-Based Assay for NIK Pathway Inhibition

-

Objective: To confirm that the compound inhibits the NIK signaling pathway in a cellular context.

-

Materials:

-

A relevant cell line (e.g., HEK293T cells overexpressing NIK).

-

Antibodies against total and phosphorylated p65 (a downstream target of NIK).

-

Western blotting or immunofluorescence microscopy setup.

-

-

Procedure:

-

Treat cells with varying concentrations of the test compound.

-

Stimulate the NIK pathway if necessary.

-

Lyse the cells and perform Western blotting to detect changes in p65 phosphorylation or use immunofluorescence to observe p65 nuclear translocation.

-

-

Self-Validation: A known NIK pathway inhibitor should be used as a positive control. The observed effect should be dose-dependent.

Exploring Anti-inflammatory and Immunomodulatory Effects

The pyrrolidin-2-one scaffold is found in compounds with anti-inflammatory properties.[1] This suggests that this compound could modulate inflammatory pathways.

Hypothesis: Inhibition of Pro-inflammatory Cytokine Production

A common mechanism of anti-inflammatory drugs is the suppression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

Experimental Workflow for Anti-inflammatory Activity

Protocol 5: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay

-

Objective: To measure the effect of the compound on the production of pro-inflammatory cytokines in immune cells.

-

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).

-

Lipopolysaccharide (LPS).

-

ELISA kits for TNF-α, IL-6, and IL-1β.

-

-

Procedure:

-

Pre-treat cells with the test compound.

-

Stimulate the cells with LPS to induce cytokine production.

-

Collect the cell culture supernatant.

-

Measure cytokine levels using ELISA.

-

-

Self-Validation: Include a known anti-inflammatory agent (e.g., dexamethasone) as a positive control. A cell viability assay (e.g., MTT) should be run in parallel to ensure that the observed effects are not due to cytotoxicity.[3]

| Parameter | Method | Interpretation |

| TNF-α, IL-6, IL-1β levels | ELISA | Inhibition indicates anti-inflammatory potential |

| Cell Viability | MTT Assay | Rules out cytotoxicity as the cause of reduced cytokine levels |

Conclusion and Future Directions

This guide provides a comprehensive and technically grounded framework for the initial exploration of the biological targets of this compound. By systematically applying the outlined experimental workflows, researchers can efficiently identify and validate promising therapeutic targets. Positive hits in any of these areas would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to establish efficacy and safety profiles. The versatility of the pyrrolidin-2-one scaffold suggests that this compound holds significant potential as a starting point for the development of novel therapeutics.

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrolidinone Derivatives as NIK Inhibitors for Treating Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of a Versatile Scaffold: A Technical Guide to 4-(4-Nitrophenyl)pyrrolidin-2-one

Abstract

This in-depth technical guide delves into the discovery, history, and evolving synthetic landscape of 4-(4-Nitrophenyl)pyrrolidin-2-one. From its initial synthesis, rooted in classic organic reactions, to its contemporary role as a pivotal building block in medicinal chemistry, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of this important heterocyclic compound. We will explore the foundational synthetic strategies, the rationale behind experimental choices, and the compound's journey from a chemical curiosity to a valuable tool in the development of novel therapeutics.

Foundational Discovery: The Mid-20th Century Genesis of 4-Aryl-γ-Lactams

The story of this compound is intrinsically linked to the broader exploration of γ-lactam synthesis. While the specific initial synthesis of the title compound is not extensively documented as a singular event, its creation is a direct application of fundamental organic chemistry principles established in the mid-20th century. The pioneering work in the synthesis of 4-arylpyrrolidin-2-ones, the structural class to which this compound belongs, laid the crucial groundwork.

A cornerstone in this field is the research published by P. L. Southwick and J. E. Anderson in 1957.[1][2] Their work on the synthesis of substituted pyrrolidinones provided a robust methodology that became a standard approach for creating a variety of 4-substituted γ-lactams. This seminal work established a reliable pathway for the construction of the pyrrolidinone ring system, which is the core of our topic compound.

The fundamental synthetic strategy involves a two-step process:

-

Michael Addition: The reaction begins with the conjugate addition of a carbanion to an α,β-unsaturated carbonyl compound. In the context of this compound, this involves the Michael addition of nitromethane to an appropriate α,β-unsaturated ester. The nitro group's electron-withdrawing nature makes the α-carbon of nitromethane acidic enough to be deprotonated by a base, forming a nucleophilic nitronate anion. This anion then attacks the β-carbon of the unsaturated ester.

-

Reductive Cyclization: The resulting γ-nitro ester intermediate is then subjected to a reduction of the nitro group to an amine, which is immediately followed by an intramolecular cyclization (lactamization) to form the stable five-membered pyrrolidinone ring.

This foundational methodology provided a versatile and reliable route to a wide array of 4-substituted pyrrolidin-2-ones, setting the stage for the synthesis and exploration of compounds like this compound.

The Synthetic Cornerstone: A Mechanistic Perspective

The enduring relevance of the initial synthetic approach lies in its logical and efficient construction of the γ-lactam core. Understanding the mechanism provides insight into the causality behind the experimental choices.

The Michael Addition: Forging the Carbon-Carbon Bond

The Michael reaction is a powerful tool for carbon-carbon bond formation. The choice of nitromethane as the Michael donor is critical. The nitro group serves a dual purpose: it activates the α-proton for deprotonation and, after the addition, provides the nitrogen atom necessary for the subsequent cyclization.

The general mechanism can be visualized as follows:

Figure 1: Generalized mechanism of the Michael addition of nitromethane to an α,β-unsaturated ester.

Reductive Cyclization: Ring Formation

The transformation of the linear γ-nitro ester into the cyclic γ-lactam is typically achieved through catalytic hydrogenation. This step is a testament to the efficiency of using a functional group (the nitro group) as a masked precursor to the desired amine.

The process involves:

-

Reduction: The nitro group is reduced to a primary amine. Common catalysts for this transformation include palladium on carbon (Pd/C) or Raney nickel (Ra-Ni) under a hydrogen atmosphere.

-

Lactamization: The newly formed amino group is now perfectly positioned to undergo an intramolecular nucleophilic acyl substitution with the ester group, releasing an alcohol molecule and forming the thermodynamically stable five-membered lactam ring.

Figure 2: The reductive cyclization pathway to form the pyrrolidinone ring.

Evolution of Synthesis: Modern Methodologies

While the foundational synthesis remains a viable route, modern organic chemistry has introduced a plethora of new methods for constructing the pyrrolidinone scaffold, often with improved efficiency, stereoselectivity, and functional group tolerance.

| Method | Description | Key Advantages |

| Transition Metal-Catalyzed Cyclizations | Intramolecular cyclization of unsaturated amides or related precursors catalyzed by transition metals like palladium, rhodium, or copper. | High efficiency, good functional group tolerance, and potential for asymmetric synthesis. |

| Multi-component Reactions (MCRs) | One-pot reactions where three or more starting materials combine to form a complex product, in this case, a substituted pyrrolidinone. | High atom economy, operational simplicity, and rapid generation of molecular diversity. |

| Ring Expansion/Contraction Reactions | Synthesis of pyrrolidinones from other ring systems, such as the ring contraction of piperidines or the expansion of aziridines. | Access to unique substitution patterns that may be difficult to achieve through linear synthesis. |

| C-H Activation/Functionalization | Direct functionalization of C-H bonds in acyclic precursors to form the pyrrolidinone ring. | Step-economic and allows for the use of simple starting materials. |

These modern approaches have expanded the synthetic chemist's toolbox, enabling the creation of diverse libraries of pyrrolidinone derivatives for various applications.

This compound: A Versatile Building Block in Drug Discovery

The true significance of this compound lies in its utility as a versatile synthetic intermediate. The presence of the nitro group on the phenyl ring is a key feature, as it can be readily transformed into other functional groups, most notably an amino group. This allows for the introduction of diverse substituents and the construction of more complex molecules.

Key Applications in Medicinal Chemistry

-

Precursor for CNS-Active Compounds: The pyrrolidinone scaffold is a common feature in centrally active agents. The ability to modify the 4-phenyl substituent of the title compound makes it a valuable starting point for exploring structure-activity relationships in the development of new neurological drugs.

-

Synthesis of Beta-Lactamase Inhibitors: The emergence of antibiotic resistance is a major global health concern. Beta-lactamase enzymes are a primary mechanism by which bacteria develop resistance to common antibiotics like penicillin. This compound serves as a scaffold for the synthesis of novel beta-lactamase inhibitors, which can be co-administered with beta-lactam antibiotics to restore their efficacy.

Experimental Protocols: A Classic Approach

The following is a representative, step-by-step methodology for the synthesis of this compound, based on the classical synthetic route.

Step 1: Michael Addition of Nitromethane to Ethyl 4-Nitrocinnamate

-

Reaction Setup: To a solution of ethyl 4-nitrocinnamate (1 equivalent) in a suitable solvent such as ethanol, add nitromethane (1.5 equivalents).

-

Base Addition: Slowly add a catalytic amount of a strong base, such as sodium ethoxide (0.1 equivalents), to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure. The crude product, ethyl 3-(4-nitrophenyl)-4-nitrobutanoate, can be purified by column chromatography.

Step 2: Reductive Cyclization to this compound

-

Hydrogenation Setup: Dissolve the purified ethyl 3-(4-nitrophenyl)-4-nitrobutanoate from Step 1 in a solvent like ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed. This process reduces the nitro group to an amine, which then spontaneously cyclizes.

-

Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

From its conceptual origins in the mid-20th century to its current status as a valuable synthetic intermediate, this compound exemplifies the enduring power of fundamental organic reactions. Its history is a testament to the ingenuity of early synthetic chemists and its continued use in modern drug discovery highlights the importance of versatile molecular scaffolds. As the quest for novel therapeutics continues, this humble γ-lactam is poised to remain a significant contributor to the advancement of medicinal chemistry.

References

-

Southwick, P. L., & Anderson, J. E. (1957). Journal of the American Chemical Society, 79(23), 6222–6229. [Link]

-

Moustakim, M., Clark, P. G., Trulli, L., et al. (2017). Discovery of a PCAF Bromodomain Chemical Probe. Angewandte Chemie International Edition, 56(1), 82-86. [Link]

Sources

An In-Depth Technical Guide to 4-(4-Nitrophenyl)pyrrolidin-2-one Derivatives and Analogues

This guide provides a comprehensive technical overview of the synthesis, biological activity, and structure-activity relationships of 4-(4-Nitrophenyl)pyrrolidin-2-one and its analogues. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system and other disease areas.

Introduction: The Pyrrolidin-2-one Scaffold in Medicinal Chemistry

The pyrrolidin-2-one (or γ-lactam) ring is a well-established "privileged scaffold" in drug discovery.[1] Its structural rigidity, synthetic tractability, and ability to present substituents in a defined three-dimensional space make it a cornerstone for the development of a wide array of biologically active compounds.[2] This five-membered heterocyclic core is present in numerous natural alkaloids and FDA-approved drugs, demonstrating its broad therapeutic relevance.[1][3]

Substitution at the 4-position with an aromatic ring, particularly a phenyl group, has given rise to compounds with significant central nervous system (CNS) activity.[4] The introduction of a nitro group at the para-position of this phenyl ring, yielding the This compound core, serves as a critical synthetic handle and a modulator of electronic properties, profoundly influencing the molecule's biological profile. This guide will delve into the synthesis of this core, strategies for its derivatization, and the resulting pharmacological activities, with a primary focus on its potential as an anticonvulsant agent.

Synthesis and Derivatization Strategies

The synthesis of 4-aryl-pyrrolidin-2-ones can be approached through several established routes. A common and effective method involves a Michael addition reaction followed by reductive cyclization. The 4-(4-nitrophenyl) moiety provides a key starting point for further analogue development, either through reduction of the nitro group to an amine for subsequent functionalization or through modifications at the N1 position of the lactam ring.

General Synthetic Workflow

A robust synthetic strategy begins with readily available starting materials and proceeds through key intermediates to the final target compounds, which are then subjected to biological evaluation.

Detailed Protocol: Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides

This protocol describes a representative method for derivatizing the pyrrolidin-2-one core at the N1 position, a common strategy to modulate pharmacokinetic and pharmacodynamic properties.[4] The causality behind each step is explained to provide deeper insight.

Step 1: Synthesis of ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate

-

Reaction: 4-Phenylpyrrolidin-2-one is N-alkylated with ethyl bromoacetate.

-

Procedure:

-